Cas no 105169-46-8 (1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-, propyl ester)

1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-, propyl ester 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-, propyl ester
- 1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI)
- propyl 4,5-dihydro-1H-pyrazole-3-carboxylate
- DTXSID30665166
- 105169-46-8
- EN300-384705
- Propyl4,5-dihydro-1H-pyrazole-3-carboxylate
-
- インチ: InChI=1S/C7H12N2O2/c1-2-5-11-7(10)6-3-4-8-9-6/h8H,2-5H2,1H3
- InChIKey: YWQUJLFJDKOKGC-UHFFFAOYSA-N
- ほほえんだ: CCCOC(C1CCNN=1)=O
計算された属性
- せいみつぶんしりょう: 156.09
- どういたいしつりょう: 156.09
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.7A^2
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- PSA: 50.69000
- LogP: 0.05330
1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-, propyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-384705-0.1g |
propyl 4,5-dihydro-1H-pyrazole-3-carboxylate |
105169-46-8 | 95% | 0.1g |
$396.0 | 2023-03-02 | |
Aaron | AR009QN5-100mg |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI) |
105169-46-8 | 95% | 100mg |
$570.00 | 2023-12-16 | |
A2B Chem LLC | AE53333-50mg |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI) |
105169-46-8 | 95% | 50mg |
$315.00 | 2024-01-05 | |
Aaron | AR009QN5-10g |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI) |
105169-46-8 | 95% | 10g |
$6782.00 | 2023-12-16 | |
1PlusChem | 1P009QET-5g |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI) |
105169-46-8 | 95% | 5g |
$4157.00 | 2023-12-26 | |
A2B Chem LLC | AE53333-100mg |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI) |
105169-46-8 | 95% | 100mg |
$452.00 | 2024-01-05 | |
1PlusChem | 1P009QET-50mg |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-,propylester(9CI) |
105169-46-8 | 85% | 50mg |
$433.00 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2000228-1g |
Propyl 4,5-dihydro-1H-pyrazole-3-carboxylate |
105169-46-8 | 97% | 1g |
¥12373.00 | 2024-08-09 | |
Enamine | EN300-384705-0.5g |
propyl 4,5-dihydro-1H-pyrazole-3-carboxylate |
105169-46-8 | 95% | 0.5g |
$891.0 | 2023-03-02 | |
Enamine | EN300-384705-1.0g |
propyl 4,5-dihydro-1H-pyrazole-3-carboxylate |
105169-46-8 | 95% | 1g |
$0.0 | 2023-06-07 |
1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-, propyl ester 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
1H-Pyrazole-3-carboxylicacid, 4,5-dihydro-, propyl esterに関する追加情報
1H-Pyrazole-3-carboxylic Acid, 4,5-Dihydro-, Propyl Ester: A Comprehensive Overview
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-, propyl ester (CAS No. 105169-46-8) is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines the pyrazole ring with a carboxylic acid derivative and a propyl ester group. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its stability and reactivity in various chemical reactions. The presence of the 4,5-dihydro substitution further enhances its functional versatility, making it a valuable building block in organic synthesis.
The synthesis of 1H-pyrazole-3-carboxylic acid, 4,5-dihydro-, propyl ester involves a series of carefully designed reactions that leverage the reactivity of the pyrazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, researchers have employed transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that yield high-purity samples of this compound. These methods not only improve the overall yield but also minimize the formation of unwanted byproducts.
In terms of physical properties, 1H-pyrazole-3-carboxylic acid, 4,5-dihydro-, propyl ester exhibits a melting point of approximately 82°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various solution-based reactions. The compound's UV-vis spectrum shows strong absorption bands in the range of 270-300 nm, which is attributed to the conjugated π-system within the pyrazole ring.
The applications of 1H-pyrazole-3-carboxylic acid, 4,5-dihydro-, propyl ester are vast and continue to expand with ongoing research. One of its most notable uses is in the field of pharmaceuticals. Recent studies have demonstrated its potential as a lead compound in drug discovery programs targeting inflammatory diseases and cancer. The compound's ability to modulate key signaling pathways involved in inflammation has made it a promising candidate for anti-inflammatory drug development.
In addition to its pharmaceutical applications, 1H-pyrazole-3-carboxylic acid, 4,5-dihydro-, propyl ester has found significant utility in materials science. It serves as a precursor for the synthesis of advanced materials such as polymeric membranes and organic semiconductors. Researchers have reported that incorporating this compound into polymer matrices can enhance their mechanical strength and thermal stability. Furthermore, its role as an additive in electronic materials has been explored due to its ability to improve charge transport properties.
Recent breakthroughs in green chemistry have also highlighted the eco-friendly synthesis and application of 1H-pyrazole-3-carboxylic acid, 4,5-dihydro-, propyl ester. For example, biocatalytic methods using enzymes such as lipases have been employed to synthesize this compound under mild conditions. These methods not only reduce environmental impact but also offer cost-effective alternatives to traditional synthetic routes.
The versatility of 1H-pyrazole-3-carboxylic acid, 4,5-dihydro-, propyl ester extends to its use in agrochemicals. Studies have shown that this compound can act as an effective plant growth regulator when applied at specific concentrations. Its ability to influence plant hormone signaling pathways makes it a valuable tool in crop management and yield optimization.
In conclusion, 1H-pyrazole-3-carboxylic acid, 4,5-dihydro-, propyl ester (CAS No. 105169-46-8) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and agriculture. Its unique structure and functional groups make it an invaluable asset in organic synthesis and material development. As research continues to uncover new properties and applications of this compound, its significance in various industries is expected to grow further.
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